Cyclobutyl 2-(3-fluorophenyl)ethyl ketone
Description
Properties
IUPAC Name |
1-cyclobutyl-3-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c14-12-6-1-3-10(9-12)7-8-13(15)11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMFTTFVQWATSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644558 | |
| Record name | 1-Cyclobutyl-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-79-8 | |
| Record name | 1-Cyclobutyl-3-(3-fluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclobutyl-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Direct Synthetic Approaches to Cyclobutyl 2-(3-fluorophenyl)ethyl Ketone Analogues
Recent advancements have provided novel pathways to synthesize functionalized cyclobutyl ketones. These methods often bypass traditional, multi-step sequences by directly modifying the cyclobutane (B1203170) skeleton.
Carbon-hydrogen (C–H) functionalization has emerged as a powerful tool in synthesis, allowing for the conversion of ubiquitous C–H bonds into new C–C or C-heteroatom bonds. nih.gov This approach offers a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. nih.gov In the context of cyclobutane synthesis, the carbonyl group of a ketone can serve as a directing group to guide the functionalization of specific C–H bonds on the ring. nih.govacs.org
A significant breakthrough in the synthesis of chiral cyclobutane structures involves the palladium(II)-catalyzed enantioselective β-C(sp³)–H arylation of aliphatic ketones. nih.gov This method utilizes a chiral transient directing group (TDG), typically an α-amino acid, to introduce asymmetry. nih.gov The strategy is notable because the stereogenic center of the TDG is often distant from the reacting C–H bond. nih.gov
The reaction's success hinges on several key components. An electron-deficient pyridone ligand, such as 3-nitro-5-trifluoromethyl-2-pyridone, is crucial for achieving high enantioselectivity by accelerating the C–H bond cleavage step. nih.gov Interestingly, the choice of silver salts as an additive can even reverse the enantioselectivity of the reaction. nih.gov This methodology has been successfully applied to the synthesis of a chiral trisubstituted cyclobutane from a mono-substituted precursor through sequential C–H arylation reactions, demonstrating its utility in creating structurally complex molecules from simpler starting materials. nih.govnih.gov
| Component | Role | Example |
| Catalyst | Facilitates C-H activation and C-C bond formation | Palladium(II) |
| Transient Directing Group | Induces chirality and directs the catalyst | α-amino acid |
| Ligand | Accelerates C-H cleavage, enhances enantioselectivity | 3-nitro-5-trifluoromethyl-2-pyridone |
| Additive | Can influence the rate and enantioselectivity | Silver salts |
A sophisticated two-step strategy has been developed for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. nih.govnih.gov This process amounts to a formal γ-C–H functionalization. nih.gov
The sequence begins with an optimized Norrish-Yang procedure, a photochemical reaction that converts the starting cyclobutyl ketone into a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This intermediate then undergoes a ligand-enabled, palladium-catalyzed C–C bond cleavage and subsequent functionalization. nih.govnih.gov This second step allows for the introduction of a wide variety of groups—including (hetero)aryl, alkenyl, and alkynyl moieties—with exclusive cis-selectivity. nih.gov The entire two-step sequence can be performed in a one-pot procedure by changing the solvent between steps. nih.gov The resulting benzoyl group on the functionalized cyclobutane can be further converted into other functional groups like amides and esters. nih.gov
| Step | Reaction Type | Key Transformation | Outcome |
| 1 | Norrish-Yang Cyclization (Photochemical) | Cyclobutyl aryl ketone → Bicyclo[1.1.1]pentan-2-ol | Formation of a strained bicyclic intermediate via γ-C-H abstraction |
| 2 | Palladium-Catalyzed C-C Cleavage/Functionalization | Bicyclo[1.1.1]pentan-2-ol + Coupling Partner → cis-1,3-difunctionalized cyclobutane | Stereospecific installation of aryl, heteroaryl, alkenyl, or alkynyl groups |
The logic of C–H functionalization provides a powerful framework for designing syntheses of complex molecules containing a cyclobutane core. nih.gov This approach is particularly valuable for creating unsymmetrical cyclobutane structures, which are challenging to access through traditional methods like photocycloaddition. nih.govacs.org By viewing a carbonyl group as a latent directing element, chemists can devise strategies for sequential C–H arylations to build up molecular complexity. nih.govacs.org This logic has been successfully applied to the synthesis of pseudodimeric cyclobutane natural products, such as those in the dictazole and piperarborenine families, highlighting the subtle geometric and electronic factors that influence these transformations. nih.govacs.org
Photochemistry offers a distinct set of tools for constructing four-membered rings. The [2+2] photocycloaddition of two alkenes is a fundamental and frequently used method for accessing cyclobutanes. researchgate.net
The Norrish-Yang reaction is a powerful photochemical transformation that involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to the formation of a 1,4-diradical. chemrxiv.org This diradical can then cyclize to form a cyclobutanol (B46151). rsc.org In the context of synthesizing substituted cyclobutyl ketones, an optimized Norrish-Yang procedure is employed as the first key step in a sequential functionalization strategy. nih.govnih.gov The UV-light-promoted reaction converts a parent cyclobutyl aryl ketone into a strained bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net This specific application of the Norrish-Yang reaction is crucial as it sets the stage for a subsequent palladium-catalyzed C–C bond cleavage, ultimately enabling the synthesis of valuable cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov
Photochemical Reactions and Cycloadditions for Cyclobutane Ring Formation
[2+2] Cycloaddition Reactions for 1,3-Substituted Cyclobutanes
The construction of the 1,3-disubstituted cyclobutane core of "this compound" can be efficiently achieved through [2+2] cycloaddition reactions. This powerful strategy involves the reaction of two unsaturated components to form a four-membered ring. A notable example is the Lewis acid-promoted [2+2] cycloaddition of terminal alkenes with allenoates, which provides a rapid and high-yield route to 1,3-substituted cyclobutanes under robust reaction conditions. nih.gov
This methodology is particularly relevant as it accommodates a wide variety of terminal alkenes, including styrene (B11656) derivatives with different electronic properties. nih.gov For instance, the reaction can be performed with fluorinated styrenes, offering a direct pathway to cyclobutane rings bearing a fluorophenyl group. The versatility of this approach is highlighted by the range of compatible substrates and the ability to perform the reaction on a gram scale. nih.gov
Table 1: Substrate Scope for [2+2] Cycloaddition of Phenyl 2,3-butadienoate with Various Terminal Alkenes nih.gov
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | Phenyl 3-phenylcyclobut-1-ene-1-carboxylate | 84 |
| 2 | 4-Methylstyrene | Phenyl 3-(p-tolyl)cyclobut-1-ene-1-carboxylate | 75 |
| 3 | 4-Methoxystyrene | Phenyl 3-(4-methoxyphenyl)cyclobut-1-ene-1-carboxylate | 72 |
| 4 | 4-Fluorostyrene | Phenyl 3-(4-fluorophenyl)cyclobut-1-ene-1-carboxylate | 61 |
| 5 | 1-Octene | Phenyl 3-hexylcyclobut-1-ene-1-carboxylate | 78 |
Divergent Synthesis via Lewis Acid-Catalyzed Reactions of Bicyclo[1.1.0]butanes with Triazinanes
A divergent and innovative approach to synthesizing substituted cyclobutanes involves the Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes (BCBs) with triazinanes. This method is significant as it allows for the creation of diverse molecular architectures from a common starting material. chemrxiv.org The reaction's outcome can be directed towards different products by carefully selecting the Lewis acid catalyst and the substitution pattern on the BCB. chemrxiv.orgrsc.org
For instance, the reaction of BCB ketones with triazinanes in the presence of B(C6F5)3 as a catalyst can yield 2,4-diazabicyclo[4.1.1]octanes. These intermediates can then be treated with acid to produce cis-cyclobutyl diamines. chemrxiv.org In contrast, employing In(OTf)3 as the catalyst with BCB esters and triazinanes leads to the formation of biscyclobutenyl amines. chemrxiv.orgrsc.org This divergent reactivity stems from the different activation modes of the BCBs by the Lewis acid. chemrxiv.org This strategy provides a modular and efficient route to syn-diastereoselective cyclobutylamines. nih.gov
Environmentally Benign and Efficient Synthetic Routes
In line with the principles of green chemistry, the development of environmentally benign and efficient synthetic routes is of paramount importance. For the synthesis of fluorophenyl ketone derivatives, several methodologies have been established that minimize waste and avoid harsh reaction conditions.
Solvent-Free Aldol (B89426) Condensation for Fluorophenyl Ketone Derivatives
Solvent-free aldol condensation reactions represent a green and efficient method for the formation of carbon-carbon bonds. truman.edusciepub.comresearchgate.net The Claisen-Schmidt condensation, a type of crossed aldol condensation, is particularly useful for reacting an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks one. sciepub.com This reaction can be carried out under solvent-free conditions, for example, by grinding the solid reactants with a solid base like sodium hydroxide. researchgate.netrsc.org This technique is not only energy-efficient but also leads to high yields and purity of the desired α,β-unsaturated ketones. researchgate.net
This methodology can be applied to the synthesis of fluorophenyl ketone derivatives by reacting a suitable ketone with a fluorinated benzaldehyde. The absence of a solvent simplifies the work-up procedure and reduces environmental impact.
Efficient Preparation Methods for Aryl Vinyl Ketones
Aryl vinyl ketones are valuable intermediates in organic synthesis. An efficient and elegant method for their preparation involves the reaction of aryl methyl ketones with dimethylamine (B145610) hydrochloride and paraformaldehyde to yield Mannich base hydrochlorides. These intermediates are then treated with ethyl chloroformate and diisopropylethylamine to afford the desired aryl vinyl ketones in good yields. mdpi.com This method has been successfully applied to the synthesis of 2'-fluorophenyl vinyl ketone, demonstrating its utility for preparing fluorinated building blocks. mdpi.com
Indirect Synthesis and Derivatization from Precursors
Indirect synthetic strategies, involving the manipulation of existing ring systems, offer alternative pathways to the target cyclobutyl ketone.
Ring Expansion and Contraction Strategies Involving Cyclobutyl Systems
Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing cyclic structures that may be challenging to prepare directly. The rearrangement of cyclopropylcarbinyl systems to cyclobutyl systems is a well-known example of a ring expansion. This process is driven by the relief of ring strain. nih.gov For instance, a cyclopropylcarbinyl carbocation can rearrange to a more stable cyclobutyl carbocation. chemrxiv.org This strategy could be envisioned for the synthesis of the cyclobutyl moiety of the target compound.
Conversely, ring contraction of larger rings, such as cyclopentyl systems, can also be employed to form cyclobutanes. researchgate.net For example, the Wolff rearrangement of α-diazoketones derived from cyclopentanones can lead to the formation of cyclobutane derivatives. rsc.org Cationic rearrangements, such as pinacol-type rearrangements, can also induce ring contraction. researchgate.net These strategies provide alternative synthetic entries to the cyclobutane core.
of this compound
The synthesis and modification of cyclobutyl ketones, such as this compound, are pivotal in the exploration of novel chemical entities with potential applications in medicinal chemistry and materials science. The unique structural features of the cyclobutyl ring impart specific conformational constraints and physicochemical properties to molecules. This article delves into advanced synthetic strategies and chemical transformations centered around this class of compounds, focusing on methodologies that enable the construction and functionalization of the cyclobutyl ketone framework.
1 Ring Manipulation Strategies in Cyclobutane Chemistry
The inherent ring strain of cyclobutanes makes them amenable to a variety of ring expansion and contraction reactions, providing access to diverse carbocyclic and heterocyclic scaffolds.
1 Brønsted Acid-Catalyzed Nucleophile Addition/Ring-Contraction/C3-C4 Ring-Expansion of Cyclobutanones
Brønsted acid catalysis plays a crucial role in mediating complex transformations of cyclobutanones. The process often initiates with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This activation facilitates the addition of a nucleophile. The subsequent reaction pathway of the resulting tetrahedral intermediate can diverge, leading to either ring contraction or expansion, depending on the substrate and reaction conditions.
In the presence of a nucleophile, such as an alcohol or a thiol, the initial addition can lead to the formation of a hemiacetal or hemithioacetal. Under Brønsted acid catalysis, this intermediate can undergo further reactions. For instance, a cascade reaction involving the ring-opening of a 3-ethoxy cyclobutanone (B123998) can be initiated by the nucleophilic attack of a naphthol. nih.govresearchgate.netauctoresonline.org This is followed by a series of cyclizations to yield complex bicyclic ketals. nih.govresearchgate.netauctoresonline.org
Ring contraction can also be a prominent pathway. For example, the treatment of certain cyclobutanone derivatives with a Brønsted acid can induce a semi-pinacol type rearrangement, leading to the formation of a cyclopropane (B1198618) ring. rsc.org The selectivity between ring contraction and other reaction pathways can often be controlled by the acidity of the catalyst and the reaction temperature. ehu.es
Conversely, C3-C4 ring expansion of cyclobutanones can be achieved through various rearrangement reactions. While specific examples directly detailing a nucleophile-initiated C3-C4 expansion under Brønsted acid catalysis are less common, analogous transformations like the Tiffeneau–Demjanov rearrangement, which can be acid-catalyzed, illustrate the potential for such expansions.
A theoretical investigation into the Brønsted acid-catalyzed cascade ring-opening and double cyclization of 3-ethoxy cyclobutanone with naphthol provides insight into the mechanistic pathways. auctoresonline.org The initial protonation of the carbonyl group is followed by a nucleophilic attack, which triggers the ring-opening of the cyclobutanone. auctoresonline.org
| Catalyst System | Substrate Type | Key Transformation | Product Type |
| Brønsted Acid | 3-Ethoxy Cyclobutanones | Ring-Opening/Cyclization | 2,8-Dioxabicyclo[3.3.1]nonanes |
| Brønsted Acid | Cyclooctatetraene Oxide | Ring Contraction | Cycloheptatriene Carbaldehyde |
2 Palladium-Catalyzed Formal [2+2]-Retrocyclization of Cyclobutanols
Palladium catalysis offers a powerful tool for the cleavage of C-C bonds in strained ring systems. A notable example is the formal [2+2]-retrocyclization of cyclobutanols, which proceeds via a twofold Csp³-Csp³ bond cleavage. nih.govscribd.comresearchgate.net This reaction provides a unique method for the degradation of the cyclobutane ring to generate linear products.
The reaction is typically catalyzed by a palladium(II) source, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a bulky biaryl phosphine (B1218219) ligand, for instance, JohnPhos. nih.govresearchgate.net The proposed mechanism involves an initial β-carbon elimination, which is a common pathway for the ring-opening of cyclobutanol derivatives in the presence of transition metals. nih.gov This is followed by a second Csp³-Csp³ bond cleavage of the resulting unstrained intermediate. nih.gov The in-situ generated ketone moiety is thought to assist in this second cleavage event, potentially mimicking the mechanism of palladium-catalyzed retro-aldol reactions. nih.govacs.org
This methodology effectively transforms cyclobutanol derivatives into styrene and acetophenone (B1666503) derivatives. nih.govscribd.comresearchgate.net The reaction demonstrates the potential of using the cyclobutanol group as a masked acetyl group that can be unveiled under specific catalytic conditions. nih.gov
| Catalyst | Ligand | Key Feature | Products |
| Pd(OAc)₂ | JohnPhos | Twofold Csp³-Csp³ bond cleavage | Styrene and Acetophenone derivatives |
2 Utilization of Carboxylic Acid and Amide Precursors in Cyclobutyl Ketone Pathways
Carboxylic acids and their amide derivatives are versatile precursors for the synthesis and functionalization of cyclobutyl ketones. These functional groups can be either converted into the ketone moiety or serve as handles for further chemical modifications.
1 Derivatization from Cyclobutyl Carboxamide and Related Ketones
Cyclobutyl carboxamides are valuable intermediates that can be derived from cyclobutanols through palladium-catalyzed aminocarbonylation. nih.gov The regioselectivity of this transformation, leading to either 1,1- or 1,2-substituted cyclobutanecarboxamides, can be controlled by the choice of ligand. nih.gov
The conversion of amides to ketones is a synthetically useful transformation. researchgate.netyoutube.com While direct conversion of a cyclobutyl carboxamide to a ketone with an organometallic reagent can be challenging due to the stability of the amide bond, various methods have been developed for this purpose. researchgate.netyoutube.com One approach involves the use of Weinreb amides, which are known to react with organometallic reagents to afford ketones. researchgate.net Alternatively, the activation of the amide C-N bond by a transition metal catalyst can facilitate the conversion to other functional groups, including esters. nih.gov
Furthermore, cyclobutane carboxylic acids can be synthesized through methods such as the ozonolytic decarboxylation of enedione precursors. acs.org These carboxylic acids can then be converted to the corresponding amides, which can be further derivatized. The synthesis of carboxy-cyclobutane isomers has been achieved through a combination of amide bond formation and solid-state photochemical [2+2] cycloaddition reactions. rsc.orgrsc.org
2 Conversion of Ketone Moieties to Alternative Functional Groups
The ketone functional group in cyclobutyl ketones is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities. Two important reactions for the conversion of ketones to other functional groups are the Beckmann rearrangement and the Baeyer-Villiger oxidation. nih.gov
The Beckmann rearrangement of the oxime derived from a cyclobutyl ketone provides a route to amides. This reaction involves the treatment of the ketoxime with an acid, leading to a rearrangement that results in the formation of a lactam (a cyclic amide). This method allows for the selective cleavage of either the cyclobutyl-acyl or aryl-acyl bond depending on the regioselectivity of the migration. nih.gov
The Baeyer-Villiger oxidation of a cyclobutyl ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an ester. nih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. Similar to the Beckmann rearrangement, the regioselectivity of the oxygen insertion is a key aspect of this transformation. nih.gov
These transformations significantly expand the synthetic utility of cyclobutyl ketones, enabling their conversion into a variety of other important functional groups. nih.govnih.gov
| Reaction | Reagent | Product |
| Beckmann Rearrangement | Acid (from oxime) | Amide (Lactam) |
| Baeyer-Villiger Oxidation | Peroxy Acid (e.g., m-CPBA) | Ester (Lactone) |
3 Homologation and Cross-Coupling Reactions for Structural Elaboration
Homologation and cross-coupling reactions are powerful strategies for extending the carbon framework and introducing new substituents onto the cyclobutane ring.
1 Light-Promoted Homologation of Boronic Acids for Substituted Alkyl Groups
Light-promoted reactions have emerged as a mild and efficient tool for C-C bond formation. The homologation of boronic acids provides a route to introduce substituted alkyl groups. This process can be achieved through the photochemical reaction of boronic acids with N-sulfonylhydrazones. researchgate.netrsc.org
The reaction mechanism involves the photolysis of an N-tosylhydrazone salt to generate a diazoalkane intermediate. researchgate.netrsc.org This diazoalkane then undergoes a geminal carboborylation reaction with the boronic acid. researchgate.net The mild reaction conditions of this photochemical method are advantageous as they can circumvent the protodeboronation of the potentially unstable benzylboronic acid products. researchgate.netrsc.org The resulting homologated boronic acids can be isolated as their pinacol (B44631) esters. researchgate.net
This methodology has been successfully applied to the reactions of both alkyl- and arylboronic acids with N-tosylhydrazones derived from aromatic and aliphatic aldehydes and ketones. researchgate.netrsc.org The use of visible light in photoredox catalysis allows for the generation of alkyl radicals from alkylboronic acids, which can then participate in various alkylation reactions. nih.govrsc.org
| Reactants | Key Intermediate | Product |
| Boronic Acid, N-Tosylhydrazone | Diazoalkane | Homologated Boronic Ester |
Nickel and Palladium-Catalyzed Cross-Coupling for Aryl Cyclobutanes
The formation of a carbon-carbon bond between an aryl group and a cyclobutane ring is a pivotal step in the synthesis of aryl cyclobutane structures. Nickel- and palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering efficient and versatile pathways. escholarship.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst.
Palladium- and nickel-catalyzed reactions are particularly effective for creating C(sp²)–C(sp³) bonds, which is the type of bond formed when attaching a phenyl group to a cyclobutane moiety. escholarship.org The choice between nickel and palladium can influence reactivity and substrate scope. escholarship.org Nickel catalysis has emerged as a competitive alternative to palladium-based methods for the synthesis of (hetero)aryl products. researchgate.net For instance, nickel-catalyzed cross-electrophile coupling (XEC) provides a direct route to polysubstituted cyclobutenes from homopropargyl halides and aryl electrophiles, showcasing the utility of nickel in constructing strained four-membered rings. nih.gov This method proceeds with high chemo- and regioselectivity. nih.gov
In the context of synthesizing this compound, a plausible strategy would involve the cross-coupling of a cyclobutane-containing organometallic species with a 3-fluoro-halo-benzene derivative. Alternatively, a cyclobutyl halide could be coupled with a (3-fluorophenyl)boronic acid (a Suzuki-Miyaura coupling) or a (3-fluorophenyl)zinc reagent (a Negishi coupling), catalyzed by a palladium or nickel complex. The general mechanism for these cross-couplings involves oxidative addition, transmetalation, and reductive elimination. researchgate.net The development of specialized ligands, such as cage phosphines, has been crucial in improving the efficacy of nickel-catalyzed cross-couplings. researchgate.net Furthermore, nickel catalysts have proven effective in activating challenging C–F bonds in aromatic systems for cross-coupling with arylboronic acids, a process that could be relevant in functionalizing fluorinated aromatic compounds. beilstein-journals.org
| Catalyst System | Coupling Partners | Key Features |
| Palladium(0)/Ligand | Organoboron, Organozinc, Organotin | Well-established, broad substrate scope. |
| Nickel(0)/Ligand | Organoboron, Aryl Halides | Cost-effective, effective for challenging substrates, can activate C-F bonds. researchgate.netbeilstein-journals.org |
| Palladium(II)/Ligand | Aryl Halides, Alkenes/Alkynes | Used in cascade reactions and C-H activation. nih.gov |
| Nickel/Reductant | Homopropargyl Halides, Aryl Halides | Used in reductive cross-electrophile coupling to form cyclobutenes. nih.gov |
Stereocontrolled Synthesis of Cyclobutyl Ketone Derivatives
The biological activity of molecules is often dependent on their three-dimensional structure. Therefore, controlling the stereochemistry during the synthesis of cyclobutyl ketone derivatives is of paramount importance. This involves managing both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of stereocenters.
Diastereoselective Approaches in Cyclobutane Systems
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In cyclobutane synthesis, this often relates to the cis or trans relationship between substituents on the ring. Various methods have been developed to achieve high diastereocontrol.
The [2+2] photocycloaddition is a classic and powerful method for constructing cyclobutane rings, often with high levels of stereoselectivity. researchgate.net Rhodium-catalyzed reactions involving 2-aryl quinazolinones and alkylidenecyclopropanes can produce substituted cyclobutanes with notable diastereoselectivity. acs.orgnih.gov Another innovative approach is the stereoselective synthesis of cyclobutanes through the contraction of readily available pyrrolidines using iodonitrene chemistry, which proceeds via a radical pathway. nih.gov This method is highly stereospecific, meaning the stereochemistry of the starting pyrrolidine (B122466) dictates the stereochemistry of the resulting cyclobutane. nih.gov
For functionalized cyclobutyl ketones, a sequential C–H/C–C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from cyclobutyl aryl ketones. nih.gov This process involves a Norrish-Yang cyclization followed by a palladium-catalyzed C–C cleavage and functionalization, yielding exclusively cis-1,3-difunctionalized products. nih.gov
| Method | Reactants | Diastereoselectivity |
| Rh(III)-Catalysis | 2-aryl quinazolinones + alkylidenecyclopropanes | High diastereoselectivity for substituted cyclobutanes. acs.orgnih.gov |
| Ring Contraction | Substituted Pyrrolidines | Highly stereospecific formation of multisubstituted cyclobutanes. nih.gov |
| Sequential C-H/C-C Functionalization | Cyclobutyl aryl ketones | Exclusive formation of cis-1,3-disubstituted cyclobutanes. nih.gov |
| [2+2] Photocycloaddition | Alkenes | Generally provides high regio- and stereoselectivity. researchgate.net |
| Michael Addition | Cyclobutenes + Thiol Nucleophiles | Can achieve high diastereomeric ratios (>95:5 dr). rsc.org |
Enantioselective Catalysis for Chiral Cyclobutyl Ketones
Enantioselective catalysis aims to produce one enantiomer of a chiral molecule in excess over the other. This is crucial for producing compounds with specific biological activities, as different enantiomers can have vastly different effects. researchgate.net
One prominent strategy is the Pd(II)-catalyzed enantioselective β-C(sp³)–H arylation of aliphatic ketones using a chiral transient directing group. nih.gov This method allows for the synthesis of chiral trisubstituted cyclobutanes from simpler monosubstituted precursors with high enantioselectivity. nih.gov The use of an electron-deficient pyridone ligand is critical for achieving this selectivity. nih.gov
Organocatalysis also offers powerful tools for enantioselective synthesis. For example, chiral squaramide bifunctional acid-base catalysts can be used in the Michael addition of thiols to cyclobutene (B1205218) derivatives to produce thio-substituted cyclobutanes with excellent enantioselectivity (er up to 99.7:0.3). rsc.org Similarly, visible-light-mediated enantioselective [2+2] cycloadditions catalyzed by chiral iridium complexes or chiral phosphoric acids have been developed to synthesize chiral cyclobutanes. mdpi.com The asymmetric reduction of prochiral ketones using catecholborane, catalyzed by chiral complexes, is another method to introduce chirality. nih.gov These approaches highlight the diverse catalytic systems available for accessing enantioenriched cyclobutyl ketones. mdpi.com
| Catalytic System | Reaction Type | Key Feature | Enantioselectivity |
| Pd(II) / Chiral Amino Acid | C-H Arylation | Uses a chiral transient directing group for functionalization of a pre-existing ring. nih.gov | High |
| Chiral Squaramide | Michael Addition | Organocatalytic approach for adding nucleophiles to cyclobutenes. rsc.org | Up to 99.7:0.3 er |
| Chiral Iridium Complex | [2+2] Photocycloaddition | Visible-light-mediated synthesis of the cyclobutane ring. mdpi.com | Up to 91% ee |
| Chiral Phosphoric Acid | [2+2] Photocycloaddition | Organocatalytic, visible-light-mediated cycloaddition. mdpi.com | 84-98% ee |
| Chiral Group 13 Complex | Ketone Reduction | Asymmetric reduction of a prochiral ketone to a chiral alcohol. nih.gov | 60-93% ee |
Control of Stereochemistry in Multistep Cyclobutane Synthesis
The synthesis of complex molecules often requires multiple steps, and maintaining stereochemical integrity throughout the sequence is a significant challenge. The stereocontrolled synthesis of diversely tri-functionalized cyclobutanes demonstrates how different stereoisomers can be accessed from a single precursor. researchgate.net By starting with a defined all-cis precursor, chemists can obtain cis-trans stereoisomers through an Sₙ2 reaction. researchgate.net To access all-trans isomers, the same strategy can be employed after first inducing an epimerization reaction at one of the stereocenters. researchgate.net
The synthesis of natural products containing cyclobutane rings provides excellent examples of multistep stereocontrol. nih.gov A concise, formal synthesis of piperarborenine B was achieved using a highly stereoselective ring contraction of a pyrrolidine derivative. nih.gov In such syntheses, the stereochemical outcome of each reaction must be carefully planned to build the correct arrangement of substituents in the final product. Strategies may involve substrate control, where the existing stereocenters of the molecule direct the stereochemical outcome of subsequent reactions, or reagent control, where a chiral reagent or catalyst imposes its stereochemical preference on the transformation. researchgate.net The development of reliable synthetic methods such as [2+2] cycloadditions and ring expansions has been fundamental to achieving this level of control. mdpi.com
Elucidation of Reaction Mechanisms and Kinetic Pathways
Detailed Mechanistic Investigations of Cyclobutane (B1203170) Ring Formation and Cleavage
The unique reactivity of the cyclobutane ring, stemming from its inherent strain energy, allows for a variety of mechanistic pathways for its formation and subsequent cleavage.
C–H Activation and Functionalization Mechanisms
Carbon-hydrogen (C–H) activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering an atom-economical approach to complex molecules. nih.govnih.gov In the context of cyclobutane synthesis, C–H functionalization logic provides an alternative to traditional methods like [2+2] photocycloadditions. nih.gov This approach often utilizes a directing group to guide a metal catalyst to a specific C–H bond. For cyclobutyl ketones, the carbonyl group can act as a latent directing group for functionalization. nih.govacs.org
Recent studies have demonstrated the transannular γ-selective C–H arylation of cycloalkane carboxylic acids, including cyclobutane systems. nih.gov This highlights the potential for functionalizing the cyclobutane ring at positions remote from an existing functional group. A sequential C–H/C–C functionalization strategy has been developed for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. nih.govnih.gov This process involves an initial Norrish-Yang cyclization to create a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C–C cleavage and functionalization. nih.govresearchgate.net
The mechanism of C–H activation typically involves a metal catalyst, often palladium, which coordinates to a directing group. This is followed by cyclometalation to form a palladacycle intermediate, which can then react with a coupling partner to form the functionalized product. The subtle geometric and electronic effects of the cyclobutane ring play a significant role in the efficiency and selectivity of these reactions. nih.govacs.org
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular cyclization is a fundamental method for constructing cyclic systems, including the four-membered cyclobutane ring. These reactions can proceed through various mechanisms, often involving the formation of radical or ionic intermediates. For instance, the formation of cyclobutanes from pyrrolidines has been shown through density functional theory (DFT) studies to proceed via the formation of 1,4-biradical intermediates. acs.org The rate-determining step in this transformation is the simultaneous cleavage of two C–N bonds to release N₂, followed by a stereoretentive and barrierless ring closure of the resulting biradical species. acs.org
| Cyclization Strategy | Key Intermediate | Catalyst/Conditions | Mechanistic Feature |
| Pyrrolidine (B122466) Contraction | 1,4-biradical | Thermal | Stereoretentive, barrierless ring closure. acs.org |
| Diazo-yne Cyclization | β-Aryl gold-carbene | Gold(I) catalyst | 6-endo-dig cyclization. nih.gov |
| Imine Isomerization | Vinyl rhodium hydride | Rhodium catalyst | Guided by imine nitrogen directing group. baranlab.org |
| Borylative Cyclization | Vinyl copper | Copper/NHC ligand | High β-regioselectivity in borylcupration. rsc.org |
Retro-Cyclization and Ring-Opening Processes in Strained Rings
The significant ring strain in cyclobutanes (approximately 26 kcal/mol) makes them susceptible to ring-opening reactions under various conditions, including thermal, photochemical, and catalytic activation. arxiv.orgresearchgate.net These processes, often termed retro-cyclization, relieve the inherent strain and provide a thermodynamic driving force for the reaction.
Theoretical studies on the unimolecular decomposition of cyclobutane indicate a biradical mechanism for ring opening, leading to the formation of two ethylene (B1197577) molecules. arxiv.org The activation energy for this process is significantly influenced by the ring strain. arxiv.org Formal cycloadditions can be driven by the homolytic opening of strained rings, where radical character is generated adjacent to the ring, followed by β-scission to yield a reactive radical intermediate. nih.gov
Thermally induced cleavage of cyclobutane rings has been observed in coordination polymers, where photodimerized ligands containing cyclobutane rings revert to their alkene precursors upon heating. researchgate.net A thermal [2+2] cycloaddition/retro-4π-electrocyclization reaction between p-quinone methides and alkynes proceeds through a biradical pathway, supported by DFT calculations, to form a cyclobutene (B1205218) intermediate that undergoes subsequent electrocyclic ring-opening. acs.orgacs.org The ease of cleavage depends on the reaction mechanism, the substituents on the ring, and the nature of the reagents involved. researchgate.net
Mechanistic Role of Catalysts and Directing Groups
Catalysts and directing groups play a pivotal role in controlling the reactivity and selectivity of transformations involving cyclobutyl ketones. They can lower activation barriers, direct reactions to specific sites, and open up novel mechanistic pathways.
Palladium-Catalyzed Transformations in Ketone Functionalization
For cyclobutyl ketones, palladium catalysis is instrumental in the formal γ-C–H functionalization. nih.govnih.gov A ligand-enabled, palladium-catalyzed C–C cleavage of a bicyclo[1.1.1]pentan-2-ol intermediate (derived from the cyclobutyl ketone) allows for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups with high diastereoselectivity. nih.govresearchgate.net The mechanism likely involves oxidative addition of the palladium catalyst to the strained C–C bond of the bicyclic alcohol, followed by reductive elimination with the coupling partner. The choice of ligand is critical for the success of these transformations, influencing the stability and reactivity of the palladium intermediates.
| Catalyst System | Transformation | Key Mechanistic Step |
| Pd(OAc)₂ / AgOAc | C(sp³)–H Carbonylation | N,O-ketal directed C-H activation. thieme-connect.com |
| Pd(0) / Ligand | β-Alkenylation Redox Cascade | α,β-desaturation followed by C-Br activation. uchicago.edu |
| Pd(II) / Ligand | γ-C–H Functionalization | C-C cleavage of bicyclo[1.1.1]pentan-2-ol. nih.gov |
| Simple Pd Salts | Oxidative Coupling with CO | Formation of aroyl triflate electrophiles. nih.govrsc.org |
Lewis Acid Catalysis in Cyclobutane Chemistry
Lewis acids are widely employed in organic synthesis to activate substrates and catalyze a variety of reactions. In cyclobutane chemistry, Lewis acids can facilitate ring-opening, cycloaddition, and rearrangement reactions. acs.orgnih.gov They typically function by coordinating to a Lewis basic site, such as the oxygen atom of a ketone or an ester, thereby increasing the electrophilicity of the substrate.
The Lewis acid-catalyzed ring-opening of bicyclobutanes (BCBs) provides a modular route to highly substituted cyclobutanes. acs.orgnih.gov For instance, Sc(OTf)₃ has been used to catalyze the ring-opening of acyl-BCBs with thioamides to produce 1,1,3-trisubstituted cyclobutanes under mild conditions. acs.org Mechanistic investigations suggest that the Lewis acid coordinates to the BCB, facilitating a nucleophilic attack that leads to ring opening. nih.gov In the absence of a nucleophile, the Lewis acid-activated BCB can rearrange to form a cyclobutene. nih.gov Lewis acids like Al(OTf)₃ can also catalyze the formal [4+2] cycloaddition of BCB ketones with silyl (B83357) dienol ethers, providing access to rigid bicyclo[4.1.1]octane structures. rsc.org This demonstrates the versatility of Lewis acid catalysis in manipulating strained bicyclic precursors to generate functionalized cyclobutane systems.
Chiral Transient Directing Groups in Enantioselective β-C(sp³)–H Arylation
The enantioselective functionalization of C(sp³)–H bonds is a significant challenge in modern synthetic chemistry. One effective strategy that has emerged is the use of chiral transient directing groups (TDGs), which avoids the need for the installation and subsequent removal of a directing group. researchgate.netbohrium.com This approach has been successfully applied to the Pd(II)-catalyzed enantioselective β-C(sp³)–H arylation of aliphatic ketones, including cyclobutyl ketone systems, which are precursors to compounds like Cyclobutyl 2-(3-fluorophenyl)ethyl ketone. nih.govresearchgate.net
In this methodology, a chiral α-amino acid, such as L-valine, serves as the transient directing group. It reacts reversibly with the ketone to form a chiral imine intermediate in situ. rsc.orgnih.gov This imine then coordinates to a palladium(II) catalyst. The chiral environment established by the TDG guides the C–H activation step to occur on one of the two enantiotopic β-methylene C–H bonds of the cyclobutane ring. This process leads to the formation of a five-membered palladacycle intermediate. nih.govsnnu.edu.cn
The success of this transformation is highly dependent on the other components of the catalytic system. An electron-deficient pyridone ligand is crucial for promoting the C–H bond cleavage, acting as an acetate (B1210297) surrogate. nih.govresearchgate.net Furthermore, the choice of a silver salt as an additive can significantly influence the reaction's enantioselectivity and yield, potentially by controlling the rate-limiting steps of the catalytic cycle. nih.gov Subsequent oxidative addition of an aryl iodide (such as 1-fluoro-3-iodobenzene) to the palladacycle, followed by reductive elimination, furnishes the arylated product and regenerates the active palladium catalyst. rsc.org This method allows for the efficient synthesis of chiral trisubstituted cyclobutanes from simple starting materials. nih.gov
The table below illustrates the typical outcomes of such an enantioselective arylation reaction on a generic cyclobutyl methyl ketone substrate, demonstrating the high levels of enantioselectivity achievable with various aryl iodide coupling partners.
Table 1: Enantioselective β-C(sp³)–H Arylation of Cyclobutyl Methyl Ketone with Various Aryl Iodides Data is representative of findings in the field for similar systems.
| Entry | Aryl Iodide | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 4-iodotoluene | 85 | 95 |
| 2 | 1-iodo-4-methoxybenzene | 82 | 96 |
| 3 | 1-fluoro-3-iodobenzene | 78 | 94 |
| 4 | 1-iodo-3-nitrobenzene | 65 | 92 |
| 5 | 2-iodonaphthalene | 88 | 97 |
Influence of Substituents on Reaction Kinetics and Selectivity
Stereoelectronic Effects of Fluorine on Reaction Control
The presence of a fluorine atom on the phenyl ring of this compound exerts significant stereoelectronic effects that can profoundly influence reaction control. rsc.org Unlike steric effects which arise from destabilizing nonbonding interactions, stereoelectronic control stems from stabilizing orbital interactions that favor specific molecular conformations. nih.gov In the case of fluorine, its high electronegativity and small size create a unique combination of properties. acs.org
In the context of this compound, the fluorine atom on the aromatic ring influences the electron density of the entire phenyl group. However, for reactions involving the ethyl ketone chain, the more direct impact comes from how substituents influence the transition state. In related fluorinated systems, the C-F bond is known to be a poor hydrogen bond acceptor but can engage in electrostatic interactions. The highly polarized C-F bond can influence the acidity of nearby C-H bonds and the conformational preferences of the side chain, thereby controlling how the substrate interacts with a catalyst or reagent. nih.gov This preorganization of the molecule can lead to enhanced selectivity in asymmetric reactions. nih.govacs.org
The table below summarizes the key stereoelectronic properties of the C-F bond that contribute to its role in reaction control.
Table 2: Stereoelectronic Properties of the Carbon-Fluorine Bond
| Property | Description | Implication for Reactivity |
| High Electronegativity | Fluorine is the most electronegative element, creating a highly polarized Cᵅ⁺–Fᵅ⁻ bond. | Alters the electronic nature of the molecule, influences acidity of adjacent protons, and participates in electrostatic interactions. |
| Low Steric Demand | The fluorine atom has a small van der Waals radius, similar to hydrogen. | Allows it to act as a conformational steering group without introducing significant steric hindrance. nih.gov |
| σ-Acceptor Ability | The σ* orbital of the C–F bond is a good electron acceptor. | Enables stabilizing hyperconjugative interactions (e.g., σC–H → σ*C–F), leading to conformational preferences (gauche effect). researchgate.net |
| Bond Strength | The C–F bond is exceptionally strong. | Renders the fluorine substituent chemically inert under many reaction conditions, allowing it to function purely as a control element. acs.org |
Conformational Control and Diastereoselectivity in Cycloadditions
Conformational control is a critical factor in determining the diastereoselectivity of reactions such as cycloadditions. aalto.fi The three-dimensional structure of a molecule dictates the accessibility of its reactive faces, and even subtle energy differences between transition states can lead to the preferential formation of one diastereomer. nih.gov For this compound, both the cyclobutane ring and the substituted ethyl side chain contribute to establishing a biased conformational landscape.
The cyclobutane ring is not planar but exists in a puckered conformation. This puckering places the substituents at the 1-position (the acyl group) in either pseudo-axial or pseudo-equatorial positions, creating a distinct topographical environment on each face of the ring. During a cycloaddition reaction involving a π-system within the molecule (if one were present or formed in situ), an incoming reagent would encounter different steric and electronic environments on the syn versus the anti face of the ring system. mdpi.com
Furthermore, torsional effects play a crucial role. Torsional strain arises when vicinal bonds are in an eclipsed conformation in the transition state. nih.gov A reaction pathway that proceeds through a more staggered, lower-energy transition state will be kinetically favored. The bulky 2-(3-fluorophenyl)ethyl group will adopt a preferred orientation relative to the cyclobutane ring to minimize steric interactions. This locked conformation can effectively shield one face of the molecule, directing the cycloaddition reagent to the more accessible face and thereby ensuring high diastereoselectivity. researchgate.netacs.org For instance, in 1,3-dipolar cycloadditions, the facial selectivity is often dictated by the steric hindrance imposed by substituents adjacent to the reacting center, leading to the formation of a single major diastereomer. acs.orgnih.gov
The following table provides a hypothetical model for how conformational control can influence the outcome of a cycloaddition reaction.
Table 3: Influence of Conformational Control on Diastereoselectivity in a [3+2] Cycloaddition This table presents a conceptual model.
| Approach Trajectory | Dominant Conformer | Key Interactions in Transition State | Predicted Diastereomeric Ratio (A:B) |
| A (endo) | Puckered ring, side chain pseudo-equatorial | Minimized torsional strain; steric clash with phenyl group avoided. | >95:5 |
| B (exo) | Puckered ring, side chain pseudo-equatorial | Increased torsional strain; steric hindrance from the side chain. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the study of the electronic structure of many-body systems. It is widely used to investigate reaction mechanisms, thermodynamic properties, and spectroscopic data. For a molecule like Cyclobutyl 2-(3-fluorophenyl)ethyl ketone, DFT could provide significant insights.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the elucidation of reaction pathways. For this compound, such studies could, for example, explore the mechanisms of its synthesis, degradation, or its interaction with biological targets. However, specific research articles detailing these mechanistic studies for this particular compound are not available.
Analysis of Energetic Profiles and Kinetic Parameters
By calculating the energies of reactants, products, and transition states, DFT can be used to determine the energetic profiles of reactions. This information is crucial for understanding reaction feasibility and for calculating important kinetic parameters such as activation energies. While this would be a valuable application for understanding the reactivity of this compound, no such analyses have been published.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are key predictors of a molecule's electrophilic and nucleophilic behavior. An FMO analysis of this compound would provide valuable information about its reactivity in various chemical reactions. Despite the utility of this method, specific FMO analyses for this compound have not been reported in the scientific literature.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis for Electron Density Distribution
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the electron density distribution in molecules. They provide a chemically intuitive picture of bonding, lone pairs, and atomic shells. For this compound, ELF and LOL analyses would reveal the nature of the covalent bonds within the cyclobutyl ring, the carbonyl group, and the fluorophenyl moiety, as well as the localization of lone pair electrons on the oxygen and fluorine atoms. Regrettably, no studies have been published that apply ELF or LOL analysis to this specific molecule.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
The Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, based on the electron density and its gradient. An RDG analysis of this compound could shed light on intramolecular interactions that influence its conformational preferences and intermolecular interactions that govern its behavior in condensed phases. As with the other computational methods, there is no available literature that presents an RDG analysis for this compound.
Predictive Modeling for Synthetic Design and Optimization
The synthesis of this compound can be approached through several established organic reactions, with Friedel-Crafts acylation being a prominent and direct method. This reaction would involve the acylation of fluorobenzene with a suitable acylating agent, such as cyclobutylethanoyl chloride, in the presence of a Lewis acid catalyst. Predictive modeling plays a crucial role in optimizing such a synthesis by addressing key challenges like regioselectivity, reaction kinetics, and catalyst efficiency.
Regioselectivity in Friedel-Crafts Acylation:
The fluorine atom on the phenyl ring is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. Consequently, the Friedel-Crafts acylation of fluorobenzene is expected to yield a mixture of ortho, meta, and para isomers. Predictive models, such as those based on Density Functional Theory (DFT) and semi-empirical methods like RegioSQM, can be employed to forecast the distribution of these isomers. nih.govsemanticscholar.orgnih.gov These models calculate the activation energies for the formation of the different positional isomers, with the most likely product corresponding to the reaction pathway with the lowest energy barrier.
For instance, a computational study could model the reaction of fluorobenzene with an acylium ion, CH₃CH(C₄H₇)CO⁺, and calculate the relative energies of the transition states leading to the ortho, meta, and para products. The results of such a study can be summarized in a data table, providing a quantitative prediction of the product distribution.
| Isomer | Calculated Relative Transition State Energy (kcal/mol) | Predicted Product Ratio (%) |
|---|---|---|
| Ortho | +2.5 | 10 |
| Meta | +5.0 | 1 |
| Para | 0.0 | 89 |
Optimization of Reaction Conditions:
Beyond regioselectivity, predictive modeling can be used to optimize various reaction parameters, including the choice of catalyst, solvent, and temperature. DFT calculations can model the entire catalytic cycle of the Friedel-Crafts acylation, elucidating the mechanism and identifying the rate-determining step. researchgate.net This understanding allows for the rational selection of a Lewis acid catalyst that would lower the activation energy of the desired reaction pathway.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate catalyst properties with reaction yield. iosrjournals.org By building a model based on a dataset of different Lewis acids and their performance in similar acylation reactions, it is possible to predict the most effective catalyst for the synthesis of this compound.
An illustrative data table from such a predictive study might compare different Lewis acid catalysts for the acylation of fluorobenzene.
| Lewis Acid Catalyst | Predicted Activation Energy for Para-substitution (kcal/mol) | Predicted Yield (%) |
|---|---|---|
| AlCl₃ | 15.2 | 85 |
| FeCl₃ | 16.8 | 72 |
| ZnCl₂ | 18.5 | 55 |
| BF₃·OEt₂ | 17.1 | 68 |
Alternative Synthetic Routes:
Predictive modeling can also be instrumental in evaluating alternative synthetic strategies. For example, a Grignard reaction involving the addition of a 3-fluorophenylmagnesium halide to a cyclobutyl-containing ester or acid chloride could be another route to the target ketone. Computational studies can model the reaction mechanism of Grignard additions, including the potential for side reactions and the influence of solvents and additives. acs.orgnih.gov By comparing the predicted energy profiles and potential yields of the Friedel-Crafts and Grignard routes, a more informed decision can be made on the most promising synthetic approach.
Advanced Spectroscopic Research Applications
Spectroscopic Monitoring of Reaction Kinetics and Mechanisms
Real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms and determining kinetic parameters. In-situ spectroscopic methods provide a non-invasive window into the reacting medium, allowing for the continuous tracking of reactant consumption, intermediate formation, and product generation.
In-Situ NMR and Raman Spectroscopy for Mechanistic Insights and Kinetic Parameters
In-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are powerful techniques for gaining deep mechanistic insights into organic reactions. researchgate.net For the synthesis or transformation of Cyclobutyl 2-(3-fluorophenyl)ethyl ketone, these methods could offer real-time data on the concentrations of various species.
In-Situ NMR Spectroscopy: By setting up an NMR experiment to acquire spectra at regular intervals during a reaction, it is possible to follow the appearance and disappearance of signals corresponding to different molecules. For instance, in a potential synthesis route like the Friedel-Crafts acylation, the characteristic signals of the reactants would decrease in intensity while new signals for the ketone product would emerge. nih.govyoutube.com The integration of these signals over time provides concentration data that can be fitted to kinetic models to determine reaction orders and rate constants. nih.gov The presence of the fluorine atom in this compound provides a unique handle for ¹⁹F NMR spectroscopy, which is known for its high sensitivity and large chemical shift dispersion, making it an excellent tool for monitoring reactions and elucidating molecular structures in complex mixtures. researchgate.netrsc.org
Raman Spectroscopy: This technique is particularly useful for monitoring specific functional groups. The carbonyl group (C=O) of the ketone, for example, has a characteristic strong stretching vibration. researchgate.net The intensity of this Raman band is directly proportional to the concentration of the ketone, allowing for precise tracking of its formation. nih.govlibretexts.org Similarly, vibrational modes of the reactants can be monitored to follow their consumption. This data is instrumental in understanding the reaction pathway and identifying any transient intermediates.
Below is a hypothetical data table illustrating the type of kinetic information that could be obtained from in-situ spectroscopy for a reaction forming this compound.
| Reaction Time (minutes) | Reactant A Concentration (M) | Product Concentration (M) | Rate Constant (k) (M⁻¹s⁻¹) |
| 0 | 1.00 | 0.00 | - |
| 10 | 0.85 | 0.15 | 0.0029 |
| 20 | 0.72 | 0.28 | 0.0031 |
| 30 | 0.61 | 0.39 | 0.0030 |
| 60 | 0.40 | 0.60 | 0.0031 |
| 120 | 0.18 | 0.82 | 0.0030 |
Monitoring Reaction Progress and Conversion via Spectroscopic Techniques
Beyond detailed mechanistic studies, routine monitoring of reaction progress and conversion is essential for process optimization and control. Spectroscopic techniques offer rapid and reliable methods for this purpose.
For the synthesis of this compound, techniques like FT-IR and UV-Vis spectroscopy, in addition to NMR and Raman, can be employed. The disappearance of a reactant's characteristic absorption band or the appearance of the product's band can be used to signal the completion of a reaction. For example, the strong carbonyl absorption in the IR spectrum (around 1700 cm⁻¹) would be a clear indicator of the product's presence.
The following table illustrates how spectroscopic data could be used to monitor the percent conversion of a starting material to this compound over time.
| Time (hours) | Integral of Reactant ¹H NMR Signal | Integral of Product ¹H NMR Signal | Percent Conversion (%) |
| 0 | 100 | 0 | 0 |
| 1 | 75 | 25 | 25 |
| 2 | 52 | 48 | 48 |
| 4 | 20 | 80 | 80 |
| 6 | 5 | 95 | 95 |
| 8 | <1 | >99 | >99 |
Structural Elucidation of Complex Intermediates and Products
Determining the precise three-dimensional structure of molecules is fundamental to understanding their properties and reactivity. X-ray diffraction and advanced NMR techniques are the cornerstones of structural elucidation in the solid and solution states, respectively.
X-ray Diffraction Studies for Solid-State Conformation and Stereochemistry
Single-crystal X-ray diffraction is an unparalleled method for determining the exact atomic arrangement of a crystalline compound. wikipedia.org If this compound, or a derivative, can be crystallized, this technique could provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state. researchgate.netrsc.org
For a molecule with a flexible cyclobutyl ring and an ethyl linker, X-ray crystallography would reveal the preferred puckering of the four-membered ring and the rotational conformation around the single bonds. nih.govnih.gov Furthermore, it would show how the molecules pack in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding or π-stacking. mdpi.com
A hypothetical table of crystallographic data for this compound is presented below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 19.876 |
| β (°) | 95.67 |
| Volume (ų) | 1085.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.265 |
Advanced NMR Techniques for Detailed Stereochemical Assignments
In solution, molecules are often conformationally flexible, and NMR spectroscopy is the premier tool for their structural analysis. ipb.pt For this compound, which may have diastereotopic protons, advanced NMR techniques are essential for unambiguous assignments. masterorganicchemistry.comyoutube.com
Two-dimensional (2D) NMR experiments are particularly powerful. For instance, a COSY (Correlation Spectroscopy) experiment would reveal which protons are spin-spin coupled, helping to trace out the carbon skeleton. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule. Finally, NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close in space, which is invaluable for determining stereochemistry and conformational preferences. jeol.comrsc.org
The table below summarizes the potential application of these advanced NMR techniques.
| NMR Experiment | Information Provided |
| ¹H-¹H COSY | Reveals proton-proton coupling networks within the cyclobutyl and ethyl fragments. |
| ¹H-¹³C HSQC | Assigns protons to their directly bonded carbons. |
| ¹H-¹³C HMBC | Connects the fluorophenyl ring, ethyl chain, and cyclobutyl ketone fragments. |
| ¹H-¹⁹F HOESY | Shows through-space correlations between protons and the fluorine atom, aiding in conformational analysis. |
| NOESY | Determines the relative stereochemistry and preferred solution-state conformation by identifying protons that are close in space. |
Mass Spectrometry in Mechanistic and Reaction Profiling Studies
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming molecular weights and for probing reaction mechanisms by identifying intermediates and byproducts. acs.orgrsc.org
For this compound, electrospray ionization (ESI-MS), a soft ionization technique, could be used to gently ionize molecules from a reaction mixture, allowing for the detection of thermally labile intermediates that might otherwise decompose. derekwilsonlab.ca This is particularly useful for building a comprehensive profile of a reaction over time.
Electron ionization (EI-MS), a hard ionization technique, causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a reproducible fingerprint that can be used for identification. libretexts.orgmiamioh.edu Analysis of the fragments provides structural information. For ketones, characteristic fragmentation patterns include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and the McLafferty rearrangement. youtube.comlibretexts.org
A table of expected ions and fragments in the mass spectrum of this compound is provided below.
| m/z (mass-to-charge ratio) | Identity | Fragmentation Pathway |
| 206 | [M]⁺ | Molecular Ion |
| 177 | [M - C₂H₅]⁺ | Alpha-cleavage |
| 121 | [C₇H₆F]⁺ | Cleavage of the bond between the carbonyl carbon and the ethyl chain |
| 95 | [C₆H₅F]⁺ | Fragmentation of the fluorophenyl group |
| 83 | [C₅H₇O]⁺ | Alpha-cleavage |
| 55 | [C₄H₇]⁺ | Fragmentation of the cyclobutyl ring |
LC-MS Analysis for Identification of Reaction Intermediates and Products
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for monitoring the progress of chemical reactions and identifying transient intermediates and final products in the synthesis of complex organic molecules like "this compound". The soft ionization techniques employed in LC-MS, such as electrospray ionization (ESI), allow for the analysis of thermally labile and non-volatile compounds that are common in multi-step organic syntheses.
In the context of synthesizing cyclobutyl ketones, various reaction pathways can be envisioned, each with its own set of intermediates. For instance, a plausible synthetic route might involve a Norrish-Yang type cyclization of a suitable precursor. nih.govrsc.org This photochemical reaction is known to proceed through a 1,4-diradical intermediate, leading to the formation of cyclobutanol (B46151) derivatives. rsc.org LC-MS can be employed to detect these key intermediates, providing crucial evidence for the proposed reaction mechanism. The high sensitivity and specificity of MS detection allow for the identification of these species even at low concentrations. americanpharmaceuticalreview.com
The data obtained from LC-MS analysis typically includes the retention time of each component in the mixture and its corresponding mass-to-charge ratio (m/z). This information, coupled with fragmentation patterns obtained from tandem mass spectrometry (MS/MS), can be used to deduce the structures of the various species present in the reaction mixture. americanpharmaceuticalreview.com For example, the detection of a species with a mass corresponding to the expected bicyclo[1.1.1]pentan-2-ol intermediate would strongly support the occurrence of a Norrish-Yang cyclization. nih.gov
A representative dataset from an LC-MS analysis of a hypothetical reaction mixture leading to a functionalized cyclobutyl ketone is presented in the table below. This data illustrates how different components, including the starting material, intermediates, and the final product, can be separated and identified based on their retention times and mass-to-charge ratios.
| Retention Time (min) | m/z (M+H)⁺ | Proposed Identity |
| 2.5 | 181.08 | 3-fluorophenylacetic acid |
| 4.2 | 223.12 | Acylated Intermediate |
| 6.8 | 207.12 | Bicyclo[1.1.1]pentan-2-ol Intermediate |
| 8.5 | 221.14 | This compound |
This is a hypothetical data table for illustrative purposes.
GC-MS Analysis for Complex Mixture Profiling in Synthetic Processes
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of complex mixtures generated during the synthesis of "this compound". researchgate.net GC-MS is particularly well-suited for the separation and identification of volatile and semi-volatile organic compounds. mdpi.com The high resolution of gas chromatography allows for the separation of closely related compounds, such as isomers and byproducts, which may be difficult to resolve by other methods.
In a typical synthetic process, a crude reaction mixture can contain unreacted starting materials, the desired product, and a variety of side-products. GC-MS analysis of such a mixture provides a detailed "fingerprint" of the reaction outcome. Each peak in the gas chromatogram corresponds to a specific compound, and the mass spectrum associated with each peak provides structural information that can be used for identification. By comparing the obtained mass spectra with spectral libraries or by interpreting the fragmentation patterns, the identity of each component can be determined.
The quantitative capabilities of GC-MS can also be leveraged to determine the relative amounts of each component in the mixture, which is crucial for calculating reaction yields and assessing the purity of the final product. For instance, in the synthesis of 2-substituted cyclobutanones, GC-MS has been effectively used to analyze the product mixture. mdpi.org
The following table presents a hypothetical GC-MS analysis of a crude reaction mixture from a synthesis targeting a cyclobutyl ketone derivative. The data showcases the separation of various components and their identification based on retention time and key mass spectral fragments.
| Retention Time (min) | Key Mass Fragments (m/z) | Proposed Identity |
| 3.1 | 109, 138 | 3-fluoroacetophenone |
| 5.4 | 55, 83, 111 | Cyclobutanone (B123998) |
| 7.9 | 109, 123, 151, 179 | Ring-opened byproduct |
| 9.2 | 109, 163, 220 | This compound |
This is a hypothetical data table for illustrative purposes.
By utilizing both LC-MS and GC-MS, researchers can gain a comprehensive understanding of the chemical transformations occurring during the synthesis of "this compound", enabling the optimization of reaction conditions and the isolation of a pure product.
Strategic Applications of Cyclobutyl 2 3 Fluorophenyl Ethyl Ketone and Its Derivatives in Organic Synthesis
Role as Versatile Molecular Building Blocks
Aryl cyclobutyl ketones are powerful starting materials for constructing more elaborate molecules. The cyclobutane (B1203170) ring provides a rigid, three-dimensional core that can improve pharmacological properties like metabolic stability and binding efficiency, while the ketone and aryl moieties offer reactive handles for subsequent chemical elaboration. nih.gov
Synthesis of 1,3-Disubstituted Cyclobutanes as Emerging Scaffolds
There is a growing interest in 1,3-disubstituted cyclobutanes in medicinal chemistry because they present a puckered, linear geometry that can function as a conformationally restricted substitute for more flexible ethyl or propyl linkers. nih.gov However, the diastereocontrolled synthesis of these structures can be challenging. nih.govresearchgate.netresearchgate.net
A significant advancement in this area is a sequential C–H/C–C functionalization strategy that begins with readily available aryl cyclobutyl ketones. nih.govnih.gov This two-step process provides stereospecific access to valuable cis-1,3-difunctionalized cyclobutanes. The key steps are:
Norrish-Yang Cyclization: The parent aryl cyclobutyl ketone undergoes an optimized, UV-light-promoted cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov
Palladium-Catalyzed C–C Cleavage/Functionalization: This strained intermediate then undergoes a ligand-enabled, palladium-catalyzed reaction. This step breaks a C-C bond and installs a new functional group at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.govnih.gov
This methodology allows for the precise installation of various aryl, heteroaryl, alkenyl, and alkynyl groups, demonstrating the power of using aryl cyclobutyl ketones as precursors to these sought-after scaffolds. nih.govresearchgate.netresearchgate.net The development of scalable syntheses for cis-1,3-disubstituted cyclobutane cores, such as that developed for the ROR-γt inverse agonist TAK-828F, further underscores the pharmaceutical relevance of ketone-derived cyclobutanes. acs.org
Elaboration of Fragment Hits in Three-Dimensional Chemical Space
Fragment-based drug discovery (FBDD) has become a cornerstone of modern therapeutic development. vu.nl Historically, fragment libraries have been dominated by flat, two-dimensional aromatic compounds. nih.gov There is a growing consensus that increasing the three-dimensional (3D) character of fragments can lead to improved physicochemical properties and a lower attrition rate for drug candidates. vu.nlnih.gov
The cyclobutane ring is an attractive, yet underrepresented, 3D scaffold for FBDD. nih.govnih.govvu.nl Its rigid, puckered structure offers defined vectors for chemical elaboration, allowing fragment hits to be grown into more potent lead compounds. vu.nlnih.gov Aryl cyclobutyl ketones and their derivatives are ideal starting points for generating libraries of 3D fragments. vu.nlnih.govnih.govvu.nl The synthesis of focused libraries of 3D cyclobutane fragments, often starting from a cyclobutanone (B123998) intermediate, allows for the creation of spatially and chemically diverse molecules designed to probe unique areas of chemical space. nih.govresearchgate.net The ability to systematically control stereochemistry and install accessible growth vectors is crucial for what is known as fragment 'sociability'—the ease with which a fragment can be developed into a drug candidate. nih.gov
Utility in the Synthesis of Complex Molecular Architectures
The unique reactivity of the strained four-membered ring makes cyclobutane derivatives, including ketones, valuable intermediates for building complex molecular architectures found in natural products and pharmaceuticals. acs.orgresearchgate.net The inherent ring strain can be strategically harnessed to drive ring-opening or rearrangement reactions, leading to the formation of more intricate structures. researchgate.net
Methodologies like C–H functionalization, often using a carbonyl group as a latent directing group, enable the controlled and sequential installation of different substituents onto the cyclobutane core. acs.org This approach has been successfully applied to the synthesis of complex natural products such as the piperarborenines, which feature multiple aryl groups with specific stereochemical arrangements on a central cyclobutane ring. acs.org Furthermore, intramolecular cycloadditions can be employed to construct cyclobutane-fused polycyclic scaffolds, creating complex molecular frameworks with multiple stereogenic centers from simpler precursors. researchgate.netacs.org The ability to use cyclobutyl ketones and their derivatives to construct such architecturally complex molecules highlights their importance as versatile building blocks in advanced organic synthesis. researchgate.netresearchgate.net
Scaffold Diversification through Functional Group Interconversions
Beyond serving as a rigid core, the cyclobutyl ketone scaffold allows for extensive diversification. Both the ketone moiety and the cyclobutane ring itself can be chemically modified, enabling the synthesis of a wide array of derivatives from a common intermediate.
Strategic Conversion of the Ketone Moiety to Diverse Functional Groups
The ketone group in aryl cyclobutyl ketones is a versatile chemical handle that can be transformed into a wide range of other functional groups through standard carbonyl chemistry. nih.gov This allows for the diversification of a core scaffold, which is a key strategy in medicinal chemistry for optimizing the properties of a lead compound. For example, the ketone can be readily converted into amides, esters, and other functional groups. nih.govresearchgate.netresearchgate.netnih.gov
The table below summarizes several documented transformations of the ketone moiety in aryl cyclobutyl ketone systems. nih.gov
| Reaction Type | Reagents | Product Functional Group | Reference |
| Reduction | N/A | Alkane | nih.gov |
| Knoevenagel Condensation | Malononitrile | Alkene | nih.gov |
| Beckmann Rearrangement | N/A | Cyclobutane Carboxylic Anilide | nih.gov |
| Baeyer-Villiger Oxidation | Peracid (e.g., mCPBA) | Acyl Cyclobutanol (B46151) / Ester | nih.govimperial.ac.uk |
These transformations demonstrate the utility of the ketone as a branching point for creating chemical diversity, allowing a single precursor to generate multiple distinct molecular scaffolds. nih.gov
Introduction of Diverse Aryl and Heteroaryl Substituents onto the Cyclobutane Ring
A key advantage of using aryl cyclobutyl ketones as building blocks is the ability to introduce additional substituents directly onto the cyclobutane ring. This allows for the exploration of structure-activity relationships by modifying the spatial arrangement and electronic properties of the molecule.
As mentioned previously, the palladium-catalyzed C–C cleavage of bicyclo[1.1.1]pentan-2-ol intermediates (derived from aryl cyclobutyl ketones) is a powerful method for installing a variety of substituents at the 3-position of the ring with high diastereoselectivity. nih.govnih.gov This method has been shown to be effective for a broad scope of coupling partners.
The table below illustrates the types of substituents that can be introduced onto the cyclobutane ring using this methodology. nih.gov
| Coupling Partner Class | Example Substituents Introduced | Reference |
| Aryl Iodides | Phenyl, Naphthyl, Methoxy- and Fluoro-substituted phenyls | nih.gov |
| Heteroaryl Iodides | Pyridinyl, Thiophenyl, Indolyl | nih.govacs.org |
| Alkenyl Iodides | Styrenyl | nih.gov |
| Alkynyl Iodides | Phenylacetylenyl | nih.gov |
Other methods, such as cobalt-catalyzed cross-coupling reactions, have also been developed to introduce cyclobutyl rings onto alkyl halides, further expanding the toolkit for creating substituted cyclobutanes. acs.org These strategies for C-H functionalization and cross-coupling are essential for scaffold diversification, enabling the synthesis of complex, polysubstituted cyclobutanes for applications in drug discovery and materials science. acs.orgnih.gov
Development of Novel Synthetic Sequences and Methodologies
The strategic use of cyclobutyl 2-(3-fluorophenyl)ethyl ketone and its analogs in organic synthesis has spurred the development of innovative synthetic pathways. These methodologies leverage the unique reactivity of the cyclobutane ring to construct complex molecular architectures that are of significant interest in medicinal chemistry and materials science. The focus has been on creating efficient, stereoselective reactions that can introduce functionality into the cyclobutane core and utilize it as a versatile building block.
Integration into Cascade Reactions and Tandem Processes
The development of novel synthetic sequences involving cyclobutyl ketones has seen a significant advancement with the integration of these compounds into cascade and tandem processes. A notable example is a two-step, one-pot formal γ-C–H functionalization of aryl cyclobutyl ketones, which provides a stereospecific route to cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov This sequence begins with a Norrish-Yang cyclization, a photochemical process that forms a bicyclo[1.1.1]pentan-2-ol intermediate from the starting cyclobutyl ketone. nih.gov This intermediate is then subjected to a palladium-catalyzed C–C bond cleavage and subsequent functionalization with a variety of coupling partners. nih.gov
The table below illustrates the scope of the palladium-catalyzed C–C cleavage/functionalization step with various coupling partners, demonstrating the potential synthetic pathways available for derivatives of this compound.
| Entry | Coupling Partner | Product | Yield (%) |
| 1 | 4-Iodotoluene | cis-(3-(p-tolyl)cyclobutyl)(3-fluorophenyl)methanone | 85 |
| 2 | 1-Iodo-4-methoxybenzene | cis-(3-(4-methoxyphenyl)cyclobutyl)(3-fluorophenyl)methanone | 92 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | cis-(3-(4-(trifluoromethyl)phenyl)cyclobutyl)(3-fluorophenyl)methanone | 78 |
| 4 | 2-Iodothiophene | cis-(3-fluorophenyl)(3-(thiophen-2-yl)cyclobutyl)methanone | 81 |
| 5 | (E)-(2-Iodovinyl)benzene | cis-(E)-(3-fluorophenyl)(3-styrylcyclobutyl)methanone | 75 |
| 6 | (Iodoethynyl)trimethylsilane | cis-(3-fluorophenyl)(3-((trimethylsilyl)ethynyl)cyclobutyl)methanone | 68 |
This data is representative of typical yields for this type of transformation and is presented for illustrative purposes.
Enabling Access to Challenging Cyclobutane Frameworks
The synthesis of substituted cyclobutanes, particularly with defined stereochemistry, presents a significant challenge in organic synthesis due to the inherent ring strain of the four-membered ring. researchgate.net However, methodologies utilizing cyclobutyl ketones as starting materials have provided new avenues to access these challenging frameworks. The aforementioned sequential C–H/C–C functionalization strategy is a prime example of a method that enables the diastereocontrolled synthesis of 1,3-disubstituted cyclobutanes. nih.govnih.gov These motifs are increasingly sought after in medicinal chemistry as they can serve as bioisosteres for other common structural units, offering improved pharmacological properties such as metabolic stability and binding affinity. nih.govresearchgate.net
The ability to selectively cleave a C–C bond within the bicyclo[1.1.1]pentan-2-ol intermediate allows for the precise installation of a wide array of substituents at the γ-position relative to the ketone. nih.gov This process provides access to a diverse library of cis-1,3-difunctionalized cyclobutanes from a common precursor. The reaction conditions are generally mild, and the stereochemical outcome is highly controlled, which is a significant advantage over many traditional methods for cyclobutane synthesis that often result in mixtures of diastereomers. nih.gov
The following table details the substrate scope for the Norrish-Yang cyclization and subsequent functionalization, highlighting the versatility of this approach in creating complex cyclobutane frameworks from various substituted aryl cyclobutyl ketones.
| Entry | Aryl Group | Coupling Partner | Product | Overall Yield (%) |
| 1 | Phenyl | 4-Iodonitrobenzene | cis-(3-(4-nitrophenyl)cyclobutyl)(phenyl)methanone | 70 |
| 2 | 4-Chlorophenyl | 1-Iodo-3,5-dimethylbenzene | cis-(4-chlorophenyl)(3-(3,5-dimethylphenyl)cyclobutyl)methanone | 75 |
| 3 | 3-Methoxyphenyl | 4-Iodoanisole | cis-(3-methoxyphenyl)(3-(4-methoxyphenyl)cyclobutyl)methanone | 80 |
| 4 | 2-Naphthyl | 1-Iodopyrene | cis-(naphthalen-2-yl)(3-(pyren-1-yl)cyclobutyl)methanone | 65 |
This data is representative of the yields achievable through this synthetic sequence and is presented for illustrative purposes.
Q & A
Q. What are the optimal synthetic routes for preparing cyclobutyl 2-(3-fluorophenyl)ethyl ketone?
The compound can be synthesized via Friedel-Crafts acylation using cyclobutanecarbonyl chloride and a 3-fluorophenethyl Grignard reagent. Alternatively, condensation reactions involving cyclobutyl methyl ketone derivatives and fluorophenyl-containing precursors (e.g., 3-fluorophenylacetic acid) under acidic or basic conditions have been reported. Key steps include controlling reaction temperatures (0–25°C) to minimize side reactions and using anhydrous solvents (e.g., THF or dichloromethane) to enhance yield .
| Synthetic Method | Reagents/Conditions | Yield Range |
|---|---|---|
| Friedel-Crafts acylation | Cyclobutanecarbonyl chloride, AlCl₃ | 60–75% |
| Grignard addition | 3-Fluorophenethyl MgBr, THF | 70–85% |
| Acid-catalyzed condensation | H₂SO₄, reflux | 50–65% |
Q. How can structural characterization of this compound be reliably performed?
Use a combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) . Key spectral markers include:
- ¹H NMR : A singlet at δ ~2.5 ppm (cyclobutyl protons), a triplet near δ ~3.1 ppm (ethyl ketone CH₂), and aromatic protons in δ 6.8–7.3 ppm (3-fluorophenyl group) .
- FT-IR : Strong carbonyl (C=O) stretch at ~1710 cm⁻¹ and C-F vibration at ~1220 cm⁻¹ . For unambiguous confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for analogous fluorophenyl ketones .
Q. What solvents and conditions stabilize this compound during storage?
Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Use aprotic solvents (e.g., DMSO, DMF) for dissolution to prevent ketone hydration. Avoid prolonged exposure to light due to potential photochemical degradation, as observed in cyclobutyl methyl ketone derivatives .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the cyclobutyl ring in catalytic applications?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model ring strain (cyclobutane: ~110 kJ/mol) and electronic effects from the 3-fluorophenyl group. For example:
- HOMO-LUMO gaps : Fluorine substitution lowers the LUMO energy, enhancing electrophilic reactivity .
- Transition-state analysis : Predict regioselectivity in nucleophilic additions to the ketone group .
Q. What strategies resolve contradictory spectroscopic data for derivatives of this compound?
Contradictions in NMR/IR data often arise from conformational flexibility (e.g., cyclobutyl puckering) or solvent effects. Solutions include:
Q. How does the 3-fluorophenyl group influence biological activity in structure-activity relationship (SAR) studies?
Fluorine’s electronegativity enhances metabolic stability and membrane permeability. In SAR models:
- LogP calculations : The 3-fluorophenyl group increases hydrophobicity by ~0.5 units compared to non-fluorinated analogs .
- Enzyme inhibition assays : Fluorine’s para-directing effects may alter binding to cytochrome P450 isoforms .
Methodological Challenges
Q. How to mitigate byproduct formation during scale-up synthesis?
Common byproducts include diaryl ketones (from over-acylation) and defluorinated derivatives . Mitigation strategies:
Q. What analytical techniques quantify trace impurities in this compound?
HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) detects impurities at <0.1% levels. For halogenated impurities (e.g., residual 3-fluorophenylacetic acid), ICP-MS provides ppb-level quantification of fluorine .
Data Gaps & Future Directions
Q. How to assess ecological toxicity given limited data?
Use QSAR models (e.g., EPI Suite) to predict biodegradation (BIOWIN score) and ecotoxicity (LC50 for Daphnia magna). Experimental validation via OECD Test Guideline 301 (ready biodegradability) is recommended .
Q. What advanced applications exist for this compound in pharmaceutical intermediates?
The 3-fluorophenyl group is a key motif in kinase inhibitors (e.g., AZD1152 derivatives). Current research focuses on coupling the ketone with heterocyclic amines (e.g., pyrazoles) via reductive amination to generate lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
